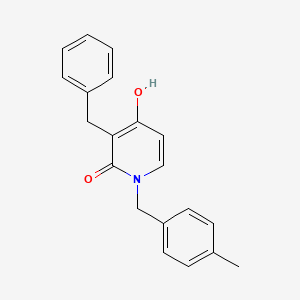

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone

Vue d'ensemble

Description

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone: is an organic compound belonging to the pyridinone family. This compound is characterized by the presence of a pyridinone ring substituted with benzyl and methylbenzyl groups, as well as a hydroxyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

Introduction of Benzyl and Methylbenzyl Groups: The benzyl and methylbenzyl groups can be introduced through alkylation reactions using benzyl halides and methylbenzyl halides, respectively.

Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone: can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.

Substitution: The benzyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

Biological Activities

Research has highlighted several biological activities associated with 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone:

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Tyrosinase Inhibition: It has been identified as a potent inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. This makes it a candidate for skin-whitening agents in cosmetic formulations .

- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound possess antimicrobial activity, making them potential candidates for developing new antibiotics .

Applications in Drug Development

The unique properties of this compound make it a valuable lead compound in drug discovery:

- Cancer Therapy: Its antiproliferative effects have been explored for potential use in cancer treatments. The compound's ability to inhibit specific enzymes involved in cancer progression is under investigation.

- Neurological Disorders: Due to its interaction with various molecular targets, it may have implications in treating neurodegenerative diseases by modulating neurotransmitter systems .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound:

- Tyrosinase Inhibition Studies: Research demonstrated that certain derivatives exhibit IC values as low as 1.95 μM against tyrosinase activity, indicating strong potential for cosmetic applications .

- Antioxidant Activities: Various derivatives were tested for their ability to scavenge free radicals, showing promising results that support their use in health supplements aimed at reducing oxidative stress .

- Molecular Docking Studies: These studies provided insights into the binding interactions between the compound and target enzymes, further elucidating its mechanism of action and guiding future modifications for enhanced efficacy .

Mécanisme D'action

The mechanism of action of 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridinone ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone: can be compared with other similar compounds, such as:

4-hydroxy-2(1H)-pyridinone: Lacks the benzyl and methylbenzyl groups, making it less hydrophobic and potentially less active in certain biological contexts.

3-benzyl-4-hydroxy-2(1H)-pyridinone: Similar structure but lacks the methylbenzyl group, which may affect its biological activity and chemical reactivity.

1-(4-methylbenzyl)-4-hydroxy-2(1H)-pyridinone: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.

The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Activité Biologique

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridinone Ring : Achieved through condensation reactions between aldehydes and amines, followed by cyclization.

- Introduction of Benzyl and Methylbenzyl Groups : Accomplished via alkylation reactions using appropriate halides.

- Hydroxylation : Involves the introduction of a hydroxyl group using oxidizing agents like hydrogen peroxide.

Antimicrobial Activity

Research indicates that derivatives of hydroxypyridinones, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated potent antibacterial effects against various strains, suggesting a promising avenue for developing new antibiotics .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The presence of the hydroxyl group is crucial for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage linked to chronic diseases .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis. Inhibitors of this enzyme are sought after for cosmetic applications and skin protection. The compound has shown potential as a tyrosinase inhibitor, with reported IC values indicating effective inhibition. For example, related compounds have demonstrated IC values around 1.95 μM, showcasing the potential of this class of compounds in skin-related applications .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells and other pathogenic organisms.

- Chelation Properties : Its ability to chelate metal ions may contribute to its antioxidant and antimicrobial activities by preventing metal-catalyzed oxidative damage .

Anticancer Studies

A series of studies have investigated the anticancer properties of hydroxypyridinone derivatives. One notable study assessed various derivatives for cytotoxicity against cancer cell lines, revealing that certain modifications to the structure significantly enhanced their activity. The findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

A comparative analysis with other hydroxypyridinones reveals that modifications to the benzyl and methylbenzyl groups significantly affect biological activity. For instance:

| Compound | Structure | Biological Activity | IC (μM) |

|---|---|---|---|

| This compound | CHNO | Tyrosinase Inhibitor | TBD |

| 4-hydroxy-2(1H)-pyridinone | CHNO | Lower activity due to lack of hydrophobic groups | TBD |

| 3-benzyl-4-hydroxy-2(1H)-pyridinone | CHNO | Moderate activity | TBD |

This table illustrates how structural variations influence the biological efficacy of pyridinone derivatives.

Propriétés

IUPAC Name |

3-benzyl-4-hydroxy-1-[(4-methylphenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-15-7-9-17(10-8-15)14-21-12-11-19(22)18(20(21)23)13-16-5-3-2-4-6-16/h2-12,22H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKDFSQMMLHWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC(=C(C2=O)CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824460 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.